molecular formula C14H14FNO2 B2764596 (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one CAS No. 538338-92-0

(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one

Cat. No. B2764596
CAS RN: 538338-92-0
M. Wt: 247.269
InChI Key: NDQOLZCOAYBZEV-FLIBITNWSA-N
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Description

(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one is a synthetic compound that belongs to the oxazole family. It is a potent inhibitor of the enzyme, glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes, such as glycogen metabolism, cell proliferation, and differentiation. (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.

Scientific Research Applications

Photochemical and Thermal Rearrangements

Research on oxaziridines, closely related to oxazolones, provides insights into photochemical and thermal rearrangements. These studies explore the stereoelectronic control theory, demonstrating the regioselectivities observed in photochemical and thermal rearrangements. Such findings are crucial for understanding the chemical behavior of oxazolones under various conditions, potentially offering applications in synthesizing complex molecules and materials through controlled photochemical processes (Lattes et al., 1982).

Synthesis and Antitumor Activity

Compounds with structural similarities to oxazol-5(4H)-one derivatives have been synthesized and analyzed for their antitumor activities. These studies involve the crystal structure determination and evaluation of biological activity, highlighting the potential of such compounds in medicinal chemistry and drug development for cancer treatment (叶姣 et al., 2015).

Photoisomerization Studies

Investigations into the photoisomerization of sterically hindered fluorene derivatives offer a glimpse into the potential applications of similar oxazolone compounds in molecular devices. Understanding the mechanisms behind photoisomerization could lead to the development of novel photoactive materials for use in light-driven molecular machines and sensors (Barr et al., 2005).

Synthesis and Biological Evaluation

Research on the synthesis and biological evaluation of tert-butyl-containing compounds, including those with oxadiazolyl and oxazolone moieties, underscores the broader significance of these chemical structures in developing new therapeutic agents. Such studies often focus on antimicrobial and anthelmintic activities, providing a foundation for future drug discovery efforts (Sanjeevarayappa et al., 2015).

Microwave-Induced Synthesis

The microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrates the relevance of advanced synthetic methods in creating compounds with potential antimicrobial applications. This research showcases the efficiency of microwave methods in synthesizing biologically active analogs, which could extend to the synthesis of oxazolone derivatives (Desai et al., 2013).

properties

IUPAC Name

(4Z)-2-tert-butyl-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-14(2,3)13-16-11(12(17)18-13)8-9-6-4-5-7-10(9)15/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQOLZCOAYBZEV-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC2=CC=CC=C2F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=N/C(=C\C2=CC=CC=C2F)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one

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